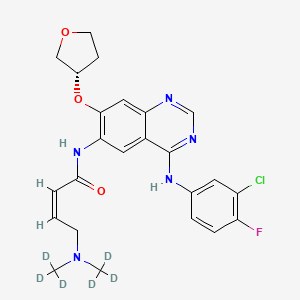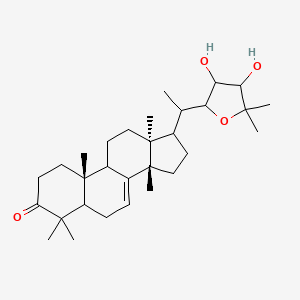
Cdk4/6-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdk4/6-IN-5 is a cyclin-dependent kinase 4 and 6 inhibitor, which plays a crucial role in regulating the cell cycle. Cyclin-dependent kinase 4 and 6 inhibitors are essential in cancer therapy as they help control the transition from the G1 phase to the S phase of the cell cycle, thereby preventing abnormal cell proliferation .
準備方法
The synthesis of Cdk4/6-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
Cdk4/6-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
科学的研究の応用
Cdk4/6-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study cell cycle regulation and the effects of cyclin-dependent kinase inhibition. In biology, it helps researchers understand the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in hormone receptor-positive breast cancer, non-small cell lung cancer, and head and neck squamous cell carcinoma . Additionally, it has applications in industry for the development of new therapeutic agents and drug discovery .
作用機序
The mechanism of action of Cdk4/6-IN-5 involves the inhibition of cyclin-dependent kinase 4 and 6, which are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest. This leads to the suppression of cancer cell proliferation and promotes apoptosis .
類似化合物との比較
Cdk4/6-IN-5 is compared with other cyclin-dependent kinase 4 and 6 inhibitors such as palbociclib, ribociclib, and abemaciclib. While all these compounds share a similar mechanism of action, this compound may exhibit unique properties in terms of selectivity, potency, and pharmacokinetic profile. For instance, this compound might have a different binding affinity to cyclin-dependent kinase 4 and 6, leading to variations in its efficacy and safety profile .
Similar Compounds
- Palbociclib
- Ribociclib
- Abemaciclib
These compounds are also cyclin-dependent kinase 4 and 6 inhibitors and are used in cancer therapy for their ability to regulate the cell cycle and inhibit cancer cell proliferation .
特性
分子式 |
C22H28ClFN6O4S |
|---|---|
分子量 |
527.0 g/mol |
IUPAC名 |
(3R,4R)-4-[[5-chloro-4-[7-fluoro-2-[(1R)-1-hydroxyethyl]-3-propan-2-ylbenzimidazol-5-yl]pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol |
InChI |
InChI=1S/C22H28ClFN6O4S/c1-11(2)30-17-8-13(7-15(24)20(17)27-21(30)12(3)31)19-14(23)9-25-22(28-19)26-16-5-6-29(10-18(16)32)35(4,33)34/h7-9,11-12,16,18,31-32H,5-6,10H2,1-4H3,(H,25,26,28)/t12-,16-,18-/m1/s1 |
InChIキー |
KSCSDVHAZVSGAW-XHBKTUGNSA-N |
異性体SMILES |
C[C@H](C1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3Cl)N[C@@H]4CCN(C[C@H]4O)S(=O)(=O)C)O |
正規SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)NC4CCN(CC4O)S(=O)(=O)C)F)N=C1C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


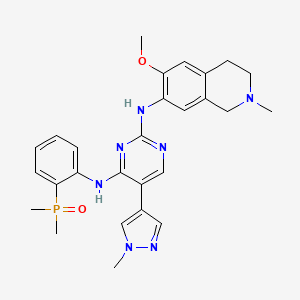
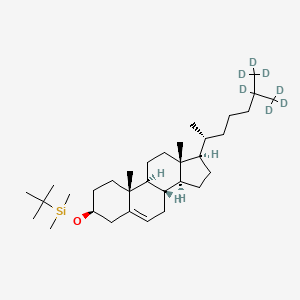
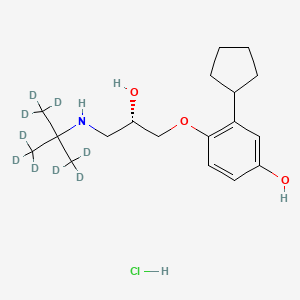
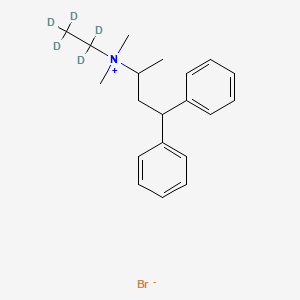


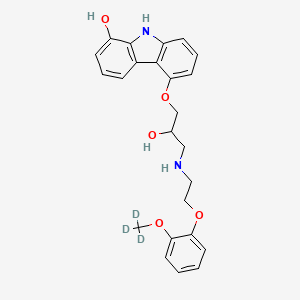

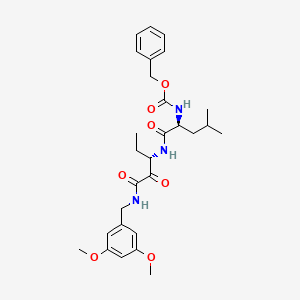

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
